1-[(2-Chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione
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Overview
Description
1-[(2-Chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione is a chemical compound that belongs to the class of xanthine derivatives It is structurally related to caffeine and theobromine, which are well-known stimulants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione typically involves the alkylation of theobromine with 2-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as adenosine receptors and phosphodiesterases. By binding to these targets, the compound can modulate various signaling pathways, leading to its observed biological effects. For example, its interaction with adenosine receptors can influence neurotransmitter release and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known stimulant that also acts on adenosine receptors.
Theobromine: Another xanthine derivative with similar stimulant properties.
Theophylline: Used in the treatment of respiratory diseases due to its bronchodilator effects.
Uniqueness
1-[(2-Chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural difference can lead to variations in its pharmacokinetics and pharmacodynamics compared to other xanthine derivatives.
Properties
Molecular Formula |
C14H13ClN4O2 |
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Molecular Weight |
304.73 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H13ClN4O2/c1-17-8-16-12-11(17)13(20)19(14(21)18(12)2)7-9-5-3-4-6-10(9)15/h3-6,8H,7H2,1-2H3 |
InChI Key |
IEHJULFKCGVXGX-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=CC=C3Cl |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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